Benzo[f]quinoline-1,3(2H,4H)-dione
Description
Benzo[f]quinoline-1,3(2H,4H)-dione is a polycyclic heteroaromatic compound characterized by a fused benzene ring at the f-position of the isoquinoline-1,3-dione core. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. The compound and its derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and antiviral effects, often attributed to their ability to intercalate into DNA or inhibit enzymes like topoisomerase II (Topo II) and cyclin-dependent kinases (CDKs) .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4H-benzo[f]quinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO2/c15-11-7-12(16)14-10-6-5-8-3-1-2-4-9(8)13(10)11/h1-6H,7H2,(H,14,16) |
InChI Key |
MWAVKWBFWCFOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC3=CC=CC=C32)NC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzo[f]quinoline-1,3(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative conditions . Another method includes the Friedländer synthesis, which utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Industrial production methods often focus on greener and more sustainable processes, such as using microwave irradiation or ionic liquids to avoid hazardous acids or bases .
Chemical Reactions Analysis
Benzo[f]quinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using visible-light-mediated oxidative cyclization.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Cycloaddition: The compound can participate in [3+2] dipolar cycloaddition reactions to form various derivatives.
Scientific Research Applications
Benzo[f]quinoline-1,3(2H,4H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzo[f]quinoline-1,3(2H,4H)-dione involves its interaction with various molecular targets. In the case of its anticancer activity, the compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also inhibits specific enzymes involved in cell proliferation, such as topoisomerases . The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Antiviral Derivatives
A series of 6-benzyl- and 6-biarylmethyl-substituted derivatives (e.g., 20a–20l) were synthesized with yields ranging from 37% to 55%.
| Compound | Substituent | Yield (%) | Notable Activity |
|---|---|---|---|
| 20a | 6-Benzyl | 55 | Antiviral |
| 20k | 4′-Fluoro-biphenylmethyl | 45 | Antiviral |
| 20l | Biphenyl-4-carbonitrile | 37 | Antiviral |
CDK4-Selective Inhibitors
Derivatives with (Z)-4-(aminomethylene) substitutions exhibit potent CDK4 inhibition:
- Compound 61 : IC50 = 27 nM for CDK4 .
- Compounds 62/63 : IC50 = 2 nM for CDK4, with >10-fold selectivity over CDK1/2 .
| Compound | Substituent | CDK4 IC50 (nM) | Selectivity (CDK4 vs. CDK1/2) |
|---|---|---|---|
| 61 | Phenylaminomethylene | 27 | Moderate |
| 62 | Benzylaminomethylene | 2 | High (23.3/18.3 nM for CDK1/2) |
| 63 | Pyridylmethylaminomethylene | 2 | High (2.5/1.1 nM for CDK1/2) |
Isoquinoline-1,3-dione Derivatives in Enzyme Inhibition
Aldose Reductase Inhibitors
- Minalrestat: Replaces the chroman ring of sorbinil with isoquinoline-1,3-dione, showing efficacy in diabetic complications .
- Ranirestat: Further modifies minalrestat by replacing isoquinoline-1,3-dione with pyrrolo[1,2-a]pyrazine-1,3-dione, enhancing potency .
| Compound | Core Structure | Target Enzyme | Clinical Status |
|---|---|---|---|
| Minalrestat | Isoquinoline-1,3-dione | Aldose reductase | Preclinical/Withdrawn |
| Ranirestat | Pyrrolo-pyrazine-dione | Aldose reductase | Clinical trials |
Physicochemical and Structural Comparisons
Molecular Properties
- Benzo[f]quinoline-1,3-dione: Molecular formula ~C13H9NO2 (estimated), with enhanced planarity for DNA/enzyme interactions.
- Isoquinoline-1,3-dione (CAS 4456-77-3): C9H5NO2, MW 159.14; soluble in DMSO/chloroform .
| Property | Benzo[f]quinoline-1,3-dione | Isoquinoline-1,3-dione |
|---|---|---|
| Molecular Weight | ~211.22 | 159.14 |
| Solubility | Moderate in organic solvents | High in DMSO/CHCl3 |
| Bioactivity Focus | Anticancer, antiviral | Enzyme inhibition |
Substituent Effects on Bioactivity
- Electron-withdrawing groups (e.g., NO2, CN): Enhance DNA intercalation (e.g., 2-(4-aminophenyl)-6-nitro derivative, CAS 57037-95-3) .
- Bulky substituents (e.g., biphenylmethyl) : Improve kinase selectivity but reduce synthetic yield (e.g., 20l , 37% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
